molecular formula C35H40Cl2N4O6 B1676020 Manidipine dihydrochloride CAS No. 89226-75-5

Manidipine dihydrochloride

Cat. No. B1676020
CAS RN: 89226-75-5
M. Wt: 683.6 g/mol
InChI Key: JINNGBXKBDUGQT-UHFFFAOYSA-N
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Description

Manidipine dihydrochloride is a dihydropyridine calcium channel blocker used to treat hypertension . It is selective for vasculature and does not produce effects on the heart at clinically relevant dosages .


Synthesis Analysis

Manidipine dihydrochloride can be synthesized through a reaction with para-dimethylaminobenzaldehyde (PDAB), N-napthylethylenediamine dihydrochloride (NEDD), and 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH) in the presence of ferric chloride .


Molecular Structure Analysis

The molecular formula of Manidipine dihydrochloride is C35H38N4O6.2HCl . The molecular weight is 683.62 .


Chemical Reactions Analysis

Manidipine dihydrochloride reacts with para-dimethylaminobenzaldehyde (PDAB) and methanolic sulfuric acid at room temperature to form a green chromogen measured at 436.97 nm . It also reacts with diazotized drug with N-napthylethylenediamine dihydrochloride (NEDD) to form a pink chromogen measured at 550.20 nm .


Physical And Chemical Properties Analysis

Manidipine dihydrochloride has a molecular weight of 683.62 . It is soluble in DMSO at 20 mg/mL . It is extensively metabolized by CYP enzymes to pyridine derivatives and diphenylmethane derivatives .

Scientific Research Applications

Vasodilatory and Hypertensive Management

Manidipine is a lipophilic, third-generation dihydropyridine calcium channel antagonist, primarily used in the management of hypertension. It has a high selectivity for the vasculature, inducing significant peripheral vasodilation without substantial cardiodepression. This attribute makes it effective in lowering blood pressure in patients with mild-to-moderate hypertension, including both younger and elderly adults. Its gradual onset and long duration of action allow for once-daily administration, which is beneficial for patient compliance (McKeage & Scott, 2004) (Roca-Cusachs & Triposkiadis, 2005).

Renal Effects

Manidipine shows beneficial effects on renal function, independent of its antihypertensive effects. It dilates both efferent and afferent renal arterioles, potentially offering renal protection. This characteristic is particularly relevant for hypertensive patients with comorbidities like type 2 diabetes mellitus or renal impairment (Tikhonoff et al., 2004).

Antiviral Potential

A novel application of manidipine dihydrochloride is its potential repurposing as an anti-human cytomegalovirus (HCMV) agent. It has been found to inhibit the replication of various HCMV strains, including those resistant to standard DNA polymerase inhibitors. This antiviral activity is specific to HCMV and does not extend to other DNA and RNA viruses, highlighting its potential in managing HCMV infections, especially in immunocompromised patients and pregnant women (Mercorelli et al., 2018).

Gene Expression Modulation

Research indicates that manidipine can influence the expression of genes related to adipocyte differentiation and vascular smooth muscle cells (VSMCs). It appears to preserve PPARγ activity in mature adipocytes and influences the expression of genes like Scarb1 and Cd36. These subtle changes in gene expression patterns suggest potential roles in metabolic regulation and vascular health (Buset-Ríos et al., 2015).

Anti-inflammatory Properties

Manidipine has demonstrated anti-inflammatory properties in human endothelial cells and macrophages. It can inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), suggesting a role beyond blood pressure management. This anti-inflammatory action, which is not directly related to its calcium channel blocking activity, might be attributed to its high lipophilicity and antioxidant properties (Costa et al., 2010).

Pharmaceutical

ApplicationsManidipine dihydrochloride has been the focus of research in the field of pharmaceutical sciences, particularly in improving drug delivery and stability. For instance, a spectrophotometric method was developed to determine manidipine dihydrochloride in bulk, based on the formation of a charge-transfer complex with iodine. This method offers a promising approach for the assay of dosage forms of the drug (De Laurentis et al., 2001). Additionally, research into the stability of solid dispersions of manidipine with polyethylene glycol 4000/copovidone blends has been conducted to increase the solubility and improve the stability of the drug, indicating its potential in enhancing oral bioavailability (Chamsai et al., 2017).

Antihypertensive Efficacy in Specific Populations

The efficacy of manidipine in treating hypertension in patients with comorbid conditions, such as type 2 diabetes and non-diabetic chronic kidney disease, has been studied extensively. Manidipine demonstrates effective blood pressure reduction while maintaining a favorable metabolic profile, making it suitable for patients with hypertension and diabetes. Moreover, it shows comparable efficacy and tolerability to other antihypertensive drugs in these patient populations, supporting its use as a first-line treatment option (Roca-Cusachs et al., 2008) (Del Vecchio et al., 2004).

Safety And Hazards

Manidipine dihydrochloride is toxic if swallowed . It should be handled with personal protective equipment and face protection . Avoid getting it in eyes, on skin, or on clothing . Avoid dust formation and do not breathe dust, vapor, mist, or gas . It should be used only under a chemical fume hood .

properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINNGBXKBDUGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-50-6 (Parent)
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020796
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manidipine dihydrochloride

CAS RN

89226-75-5
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Manidipine base was dissolved in acetone (15 ml). The pH of the solution was adjusted to 1-1.5 with IPA-HCl solution with constant stifling to get manidipine Dihydrochloride. The reaction mass was filtered and dried for 2 hours (yield: 3 gm).
Quantity
0 (± 1) mol
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reactant
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Quantity
15 mL
Type
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IPA HCl
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
FM Barboza, WM Machado… - The Scientific World …, 2014 - hindawi.com
Microparticles of poly(ε-caprolactone) (PCL) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) containing manidipine dihydrochloride (MAN) were successfully prepared by the …
Number of citations: 23 www.hindawi.com
B Mercorelli, A Luganini, M Celegato, G Palù… - Antiviral research, 2018 - Elsevier
… Here, we explored the potential to repurpose manidipine dihydrochloride (MND), a calcium antagonist clinically approved to treat hypertension, as a new anti-HCMV agent. MND …
Number of citations: 23 www.sciencedirect.com
S Hosaka, M Sato, Y Ozawa, C Hamada… - Chemical and …, 2005 - jstage.jst.go.jp
… Especially, manidipine dihydrochloride and benidipine hy… ,5) nilvadipine6) and manidipine dihydrochloride.… physical mixtures of manidipine dihydrochloride or benidipine hydrochloride …
Number of citations: 11 www.jstage.jst.go.jp
L Sivasubramanian, K Manikandan… - Journal of Young …, 2009 - jyoungpharm.org
The present work describes three visible spectrophotometric methods for the quantitative estimation of Manidipine in bulk and synthetic mixtures. Method A is based on the reaction of …
Number of citations: 3 www.jyoungpharm.org
SL Karunanidhi, L Sivasubramanian… - European Journal of …, 2011 - eurjchem.com
… The system was found to give compact spots for manidipine dihydrochloride (RF=0.75). … Manidipine dihydrochloride was subjected to acid, base, peroxide and sunlight induced …
Number of citations: 2 eurjchem.com
M Kajino, Y WADA, Y NAGAI, A NAGAOKA… - Chemical and …, 1989 - jstage.jst.go.jp
Enantiomeric (+)-and (-)-manidipine (1) dihydrochlorides were synthesized by the esterification of the optically active monocarboxylic acids (-)-6 and (+)-6, respectively. The absolute …
Number of citations: 52 www.jstage.jst.go.jp
X Deroubaix, RL Lins, S Lens, A Allemon… - … journal of clinical …, 1998 - europepmc.org
… The pharmacokinetics and safety of a single oral dose of 20 mg manidipine dihydrochloride … They received one 20 mg manidipine dihydrochloride tablet with 100 ml of tap water after a …
Number of citations: 17 europepmc.org
A Stockis, C Gengler, F Goethals… - …, 2003 - thieme-connect.com
… unteers received a single oral dose of 10 mg manidipine dihydrochloride (CAS 89226-75-5), or 30 mg delapril hydrochloride (CAS 83435-67-0), or both simultaneously, according to a …
Number of citations: 16 www.thieme-connect.com
N De Laurentis, V Losacco, MA Milillo… - Bollettino Chimico …, 2001 - europepmc.org
… A new spectrophotometric method for determining manidipine dihydrochloride has been … successfully to the analysis of commercially available manidipine dihydrochloride tablets. …
Number of citations: 2 europepmc.org
V Todeschini, PR Oliveira, LS Bernardi… - Journal of Thermal …, 2014 - Springer
… This study characterizes the solid-state of delapril hydrochloride (DEL) and manidipine dihydrochloride (MAN) raw materials using different analytical techniques. DEL (D1 and D2) and …
Number of citations: 9 link.springer.com

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